5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+
Description
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+ is a bicyclic heterocyclic compound featuring a fused furan-pyridine core (furo[3,2-c]pyridine) with a tert-butoxycarbonyl (Boc) protecting group at the 5-position and a carboxylic acid moiety at the 4-position. The "+" designation likely indicates a carboxylate ion formed under physiological or basic conditions. This compound is structurally related to bioactive molecules such as antiplatelet agents (e.g., Clopidogrel) and serves as a synthetic intermediate in medicinal chemistry due to the Boc group’s role in amine protection during multi-step syntheses . Its furopyridine scaffold provides rigidity and electronic diversity, which can influence receptor binding and metabolic stability compared to simpler pyridine derivatives .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-furo[3,2-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-6-4-9-8(5-7-18-9)10(14)11(15)16/h5,7,10H,4,6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYBXWGQLPAPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxylic acid (commonly referred to as the compound) is a heterocyclic compound notable for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant case studies based on recent research findings.
- Molecular Formula: C13H17NO5
- Molecular Weight: 267.28 g/mol
- CAS Number: 1357352-03-4
The compound features a furo[3,2-c]pyridine core with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability and solubility, making it suitable for various biological applications.
Enzyme Interactions
Research indicates that 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxylic acid may function as a probe in biochemical assays. It is particularly investigated for its role in modulating enzyme activity through specific binding interactions. The unique structural characteristics of the compound allow it to interact with various biological targets effectively.
Mechanism of Action:
The mechanism by which the compound exerts its biological effects may involve:
- Modulation of enzyme activity
- Specific binding interactions with target proteins
- Potential influence on metabolic pathways
Study on Antiparasitic Activity
A recent study explored the synthesis and biological evaluation of derivatives related to the compound. The derivatives demonstrated promising antiparasitic activity against kinetoplastid parasites such as Trypanosoma cruzi and Leishmania species. The study highlighted how modifications to the Boc group can enhance bioactivity and selectivity towards these parasites.
Table 1: Biological Activity of Related Compounds
| Compound Name | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| Compound A | Antiparasitic | T. cruzi | 12.5 |
| Compound B | Antiparasitic | L. donovani | 8.0 |
| Compound C | Enzyme Inhibitor | Various Enzymes | 15.0 |
Synthesis Methodology
The synthesis of the compound typically involves several steps:
- Formation of the furo[3,2-c]pyridine framework.
- Introduction of the Boc protecting group.
- Purification through chromatographic techniques.
The efficiency of these synthetic routes has been optimized using continuous flow reactors to enhance yield and purity.
Future Directions in Research
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxylic acid. Areas of focus include:
- Structural modifications to improve potency and selectivity.
- Exploration of potential therapeutic applications in drug development.
- Detailed kinetic studies to understand enzyme interactions better.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to three classes of analogs: tetrahydrothienopyridines, bioisosteric derivatives, and related furopyridines.
Structural Analogues: Tetrahydrothienopyridines
Tetrahydrothienopyridines, such as Clopidogrel and Ticlopidine, are clinically used antiplatelet agents. Key differences include:
- Core Heteroatom: The replacement of furan’s oxygen with sulfur in thienopyridines alters electronic properties (e.g., increased lipophilicity) and metabolic pathways. Clopidogrel’s thiophene ring enhances CYP450-mediated activation to its active metabolite .
- Functional Groups : Unlike the Boc-protected carboxylic acid in the target compound, Clopidogrel features a methyl ester prodrug moiety, which is hydrolyzed in vivo to a bioactive thiol derivative .
Bioisosteric Replacements
The carboxylic acid group in the target compound can be replaced with bioisosteres like tetrazoles to improve metabolic stability and bioavailability. For example, 5-[2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine () demonstrates enhanced in vivo antithrombotic activity compared to its carboxylic acid analog, likely due to the tetrazole’ resistance to enzymatic degradation .
Furopyridine Derivatives
The furopyridine scaffold is less common in pharmaceuticals than thienopyridines. A structurally similar compound, 4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (CAS 96679-53-7), lacks the Boc and carboxylic acid groups but shares the fused furan-pyridine core.
Research Findings and Implications
- Derivatives with optimized substituents could rival Clopidogrel’s efficacy .
- Synthetic Utility : The Boc group enables selective amine protection, critical for constructing complex molecules. SHELX software () may aid in crystallographic characterization during synthesis .
- Bioisostere Strategy : Tetrazole incorporation () offers a viable route to enhance drug-like properties, which could be applied to the target compound for improved pharmacokinetics .
Preparation Methods
Pictet–Spengler Reaction
The Pictet–Spengler reaction is a cornerstone for constructing tetrahydrofuro[3,2-c]pyridine skeletons. A semi-one-pot method involves condensing 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by acid-catalyzed cyclization. For example, refluxing 2-(5-methylfuran-2-yl)ethylamine with benzaldehyde in acetonitrile forms an imine intermediate, which undergoes HCl-mediated cyclization to yield 4-substituted tetrahydrofuro[3,2-c]pyridines (26–86% yield).
Key Conditions :
- Reagents : HCl (2 equiv) in 1,4-dioxane.
- Temperature : 50–75°C.
- Post-treatment : Neutralization with NaOH to isolate the free base.
This method’s limitation lies in the need for precise control over reaction conditions to avoid tarring.
Nucleophilic Aromatic Substitution (SNAr) and Cyclization
A 4-step route starting from 2,5-dichloronicotinic acid enables the formation of furo[2,3-b]pyridines, adaptable to the target compound. The process involves:
- Esterification : Converting 2,5-dichloronicotinic acid to its ethyl ester using sulfuric acid and ethanol.
- SNAr Reaction : Displacing the 2-chloro group with a hydroxyacetate-derived alkoxide.
- Cyclization : Intramolecular ester hydrolysis and decarboxylation to form the furopyridine core.
Example :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | H2SO4, EtOH, reflux | 92% |
| SNAr | NaH, THF, 0°C to RT | 86% |
| Decarboxylation | TFA, CH2Cl2 | 89% |
Adapting this method could introduce a carboxylic acid group at position 4 via ester hydrolysis.
Introduction of the Tert-Butoxycarbonyl (Boc) Protecting Group
Boc Protection of Secondary Amines
The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions. For tetrahydrofuropyridines, this step is performed post-cyclization to avoid interference with reactive intermediates.
Procedure :
- Dissolve the amine intermediate in THF.
- Add Boc2O (1.2 equiv) and DMAP (catalytic).
- Stir at room temperature for 12–24 hours.
Carboxylic Acid Functionalization
Ester Hydrolysis
Carboxylic acids are often introduced via saponification of methyl or ethyl esters. For example, methyl esters are hydrolyzed using LiOH or NaOH in aqueous THF.
Conditions :
Integrated Synthetic Route
Combining the above strategies, a plausible route for the target compound is:
- Cyclization : Use Pictet–Spengler or SNAr to form the tetrahydrofuropyridine core.
- Boc Protection : Protect the secondary amine with Boc2O.
- Oxidation/Hydrolysis : Convert a pre-installed ester to carboxylic acid.
Example Pathway :
| Step | Description | Reagents | Yield |
|---|---|---|---|
| 1 | Cyclization via SNAr | 2,5-Dichloronicotinic acid, hydroxyacetate | 86% |
| 2 | Boc Protection | Boc2O, DMAP, THF | 88% |
| 3 | Ester Hydrolysis | LiOH, THF/H2O | 92% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Pictet–Spengler | One-pot feasibility | Requires acidic conditions | 26–86% |
| SNAr | High regioselectivity | Multi-step synthesis | 75–92% |
| Boc Protection | Mild conditions | Sensitivity to moisture | 75–90% |
Industrial Considerations
Scalable production may employ continuous flow reactors to enhance efficiency. For instance, microreactors improve heat transfer and reduce side reactions during cyclization steps.
Q & A
Q. Key Considerations :
- One-Pot Methods : Streamline synthesis by combining cyclization and protection steps, though yields may vary due to competing side reactions .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from EtOH/H₂O) to isolate intermediates .
How can researchers address challenges in the acid-catalyzed stability of tetrahydrofuro[3,2-c]pyridine derivatives during synthesis?
Advanced Research Focus
The tetrahydrofuropyridine core is prone to reversible acid-catalyzed hydrolysis, leading to ring-opening products (e.g., ketones or aldehydes) .
Mitigation Strategies :
- Controlled pH : Use weakly acidic conditions (e.g., AcOH instead of HCl) to minimize decomposition .
- Low-Temperature Reactions : Perform reactions at 0–5°C to stabilize the ring structure during Boc deprotection or functionalization .
- Real-Time Monitoring : Employ LC-MS or TLC to detect degradation products early and adjust reaction conditions .
What advanced spectroscopic techniques are critical for characterizing this compound and resolving stereochemical ambiguities?
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to confirm the Boc group, furopyridine core, and carboxylic acid .
- NOESY : Resolve spatial proximity of protons in the tetrahydrofuran ring to confirm chair or boat conformations .
- X-ray Crystallography : Resolve absolute stereochemistry and hydrogen-bonding networks in crystalline derivatives .
Q. Advanced Research Focus
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and polar mobile phases (e.g., hexane/isopropanol) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate stereoisomer assignments .
How can researchers resolve contradictions in spectral data (e.g., NMR or MS) for stereoisomers or tautomeric forms?
Q. Advanced Research Focus
- Dynamic NMR Experiments : Perform variable-temperature (VT) NMR to detect tautomerization or ring-flipping processes (e.g., coalescence temperatures) .
- Isotopic Labeling : Use ¹⁸O-labeled water or deuterated acids to track hydrolysis pathways and identify labile protons .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric species (e.g., Boc-protected vs. deprotected forms) with sub-ppm mass accuracy .
What strategies enable regioselective functionalization of the tetrahydrofuropyridine scaffold?
Q. Advanced Research Focus
- Directed C–H Activation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C-2 or C-3 positions, guided by steric effects from the Boc group .
- Protecting Group Strategies : Temporarily mask the carboxylic acid (e.g., as a methyl ester) to direct electrophilic substitution to the tetrahydrofuran ring .
How does the Boc group influence the compound’s reactivity and pharmacokinetic properties?
Q. Basic Research Focus
- Synthetic Utility : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents amine oxidation during reactions .
- Drug Design : Removal of the Boc group in vivo (via enzymatic or acidic cleavage) can modulate bioavailability and active metabolite release .
What are the implications of the compound’s LogP (6.03) and PSA (Ų) for drug design?
Q. Advanced Research Focus
- Lipophilicity : The high LogP suggests strong membrane permeability but may limit aqueous solubility. Introduce polar substituents (e.g., -OH, -NH₂) to balance hydrophobicity .
- PSA and Bioavailability : The moderate PSA indicates potential for blood-brain barrier penetration, making it relevant for CNS-targeted therapies .
How can researchers validate the purity of synthetic intermediates using orthogonal analytical methods?
Q. Basic Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
